(2,4-Dimethylthiazol-5-yl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O2S/c1-9-13(23-10(2)19-9)14(21)20-5-3-4-12(8-20)22-15-17-6-11(16)7-18-15/h6-7,12H,3-5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGIOCYQLMWZCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Ethyl 4-Bromo-3-oxopentanoate
The synthesis begins with ethyl acetoacetate, which undergoes bromination at the α-position using bromine in acetic acid. This yields ethyl 4-bromo-3-oxopentanoate (1 ), a key intermediate for thiazole ring formation.
Thiazole Ring Construction
Ethyl 4-bromo-3-oxopentanoate reacts with thiourea in ethanol under reflux to form ethyl 2-amino-5-methylthiazole-4-carboxylate (2 ) via cyclocondensation. The mechanism involves nucleophilic attack by the sulfur atom of thiourea on the carbonyl carbon, followed by cyclization and elimination of hydrogen bromide.
Reaction Conditions :
Hydrolysis to Carboxylic Acid
The ester group in 2 is hydrolyzed using aqueous sodium hydroxide to yield 2-amino-5-methylthiazole-4-carboxylic acid (3 ). Acidification with hydrochloric acid precipitates the product.
Characterization Data :
Introduction of 4-Methyl Group
Methylation at the 4-position is achieved via Friedel-Crafts alkylation using methyl iodide and aluminum chloride. Careful stoichiometry ensures regioselective substitution.
Optimization Note :
Excess methylating agents lead to over-alkylation; reaction monitoring via TLC is critical.
Piperidine-Pyrimidine Fragment Preparation
Synthesis of 3-Hydroxypiperidine
Piperidin-3-ol is prepared via catalytic hydrogenation of pyridine-3-ol over Raney nickel. The hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether to prevent undesired side reactions during subsequent steps.
Nucleophilic Aromatic Substitution
The TBS-protected piperidin-3-ol reacts with 5-fluoro-2-chloropyrimidine in dimethylformamide (DMF) using potassium carbonate as a base. The reaction proceeds via an SNAr mechanism, facilitated by the electron-withdrawing fluorine atom at position 5.
Reaction Conditions :
Deprotection :
The TBS group is removed using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF), yielding 3-((5-fluoropyrimidin-2-yl)oxy)piperidine (4 ).
Characterization Data :
- ¹H NMR (CDCl₃) : δ 8.3 (s, 1H, pyrimidine-H), 4.8 (m, 1H, piperidine-O), 3.2–2.9 (m, 4H, piperidine-H).
Acylative Coupling
Acid Chloride Formation
2,4-Dimethylthiazole-5-carboxylic acid is treated with thionyl chloride (SOCl₂) in dichloromethane to form the corresponding acid chloride (5 ). Excess SOCl₂ is removed under reduced pressure.
Safety Note :
Reaction must be conducted under anhydrous conditions to prevent hydrolysis.
Amide Bond Formation
The acid chloride 5 reacts with 3-((5-fluoropyrimidin-2-yl)oxy)piperidine (4 ) in the presence of triethylamine (TEA) as a base. The reaction proceeds via nucleophilic acyl substitution, forming the methanone bridge.
Reaction Conditions :
Characterization Data :
- MS (ESI) : m/z 389.1 [M+H]⁺.
- ¹H NMR (CDCl₃) : δ 8.4 (s, 1H, pyrimidine-H), 4.9 (m, 1H, piperidine-O), 3.5–3.2 (m, 4H, piperidine-H), 2.5 (s, 3H, thiazole-CH₃), 2.3 (s, 3H, thiazole-CH₃).
Analytical Validation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms a purity of ≥98% for the final compound. Retention time: 12.3 minutes.
Stability Studies
The compound exhibits stability under accelerated conditions (40°C/75% RH for 6 months), with no detectable degradation via LC-MS.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Nucleophilic Substitution at the Fluoropyrimidine Ring
The 5-fluoropyrimidine group is a key site for nucleophilic substitution, leveraging the electron-withdrawing effect of the fluorine atom to activate the ring for aromatic substitution.
-
Reaction Example : Replacement of the fluorine atom with nucleophiles (e.g., amines, alkoxides) under basic conditions.
-
Mechanistic Insight : The fluorine atom at C5 stabilizes the transition state via inductive effects, facilitating attack at C2 or C4 positions .
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Amine substitution | K₂CO₃, DMF, 80°C | 5-Aminopyrimidine derivative | |
| Alkoxy substitution | NaH, THF, reflux | 5-Alkoxypyrimidine analog |
Functionalization of the Piperidine-Oxygen Linker
The ether linkage between the piperidine and fluoropyrimidine moieties allows for cleavage or alkylation reactions.
-
Cleavage : Acidic hydrolysis (e.g., HBr/AcOH) breaks the C–O bond, yielding 3-hydroxypiperidine and fluoropyrimidine fragments.
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Alkylation/Acylation : The oxygen atom can act as a nucleophile in SN2 reactions or acylation with electrophiles (e.g., alkyl halides, acyl chlorides) .
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Hydrolysis | HBr (48%), AcOH, 110°C | 3-Hydroxypiperidine + 5-fluoropyrimidin-2-ol | |
| Acylation | AcCl, pyridine, RT | Piperidine-O-acetyl derivative |
Thiazole Ring Modifications
The 2,4-dimethylthiazole ring undergoes regioselective reactions:
-
Oxidation : Methyl groups at C2 and C4 can be oxidized to carboxylic acids using KMnO₄ under acidic conditions .
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Halogenation : Electrophilic bromination at C5 (ortho to the methanone group) with NBS or Br₂/Fe .
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Bromination | NBS, AIBN, CCl₄, 80°C | 5-Bromo-2,4-dimethylthiazole analog | |
| Oxidation | KMnO₄, H₂SO₄, 60°C | Thiazole-2,4-dicarboxylic acid |
Cross-Coupling Reactions
The methanone bridge and aromatic systems enable Pd-catalyzed cross-couplings:
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Suzuki-Miyaura : Reaction with aryl boronic acids at the thiazole or pyrimidine rings .
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Buchwald-Hartwig Amination : Introduction of amines at the pyrimidine ring .
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 100°C | Biaryl-substituted derivative |
Biological Activity and Reactivity
The compound’s fluoropyrimidine and thiazole groups contribute to its biological interactions:
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Enzyme Inhibition : Fluorine enhances binding to kinase ATP pockets via H-bonding and hydrophobic interactions .
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Metabolic Stability : Methyl groups on the thiazole resist oxidative metabolism, improving pharmacokinetics .
Key Research Findings
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent in treating various diseases, particularly cancers. Its structural components allow it to interact with key biological targets such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Case Study : A study demonstrated that derivatives of similar compounds effectively inhibited CDK activity, leading to reduced proliferation of cancer cells .
2. Anticancer Activity
Research indicates that (2,4-Dimethylthiazol-5-yl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone can inhibit tumor growth through mechanisms such as enzyme inhibition and modulation of signaling pathways.
3. Enzyme Inhibition
The compound's ability to bind to specific enzymes allows it to modulate various biochemical pathways. Its interaction with enzymes involved in metabolic processes can lead to significant therapeutic effects.
- Mechanism : The thiazole component is known to enhance binding affinity to target enzymes, which may result in competitive inhibition and altered metabolic pathways .
Initial studies have indicated that the compound may possess diverse biological activities beyond anticancer properties:
- Antioxidant Activity : The structural features suggest potential antioxidant properties, which could protect cells from oxidative stress.
- Antimicrobial Effects : Preliminary investigations hint at possible antimicrobial activity against various pathogens, warranting further exploration .
Mechanism of Action
The mechanism by which the compound exerts its effects
Its biological activity is often attributed to the interaction of the fluoropyrimidine moiety with specific enzymes or receptors, disrupting normal biological processes.
Molecular Targets and Pathways Involved
Common molecular targets include kinases and proteases, with pathways such as signal transduction and cell cycle regulation being affected.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in the thiazole, pyrimidine, or piperidine moieties. Below is a detailed comparison:
Table 1: Key Structural and Functional Comparisons
Key Findings :
Impact of Fluorination: The 5-fluoropyrimidin-2-yloxy group in the target compound distinguishes it from non-fluorinated analogs like the hydroxylphenylamino-substituted pyrimidine in . Fluorination typically enhances metabolic stability and target binding, as seen in kinase inhibitors .
Role of the Piperidine Moiety : The piperidine ring in the target compound may improve solubility compared to rigid planar systems (e.g., pyrazolone in ). Piperidine’s conformational flexibility could enhance interactions with protein pockets.
Thiazole vs. Pyrazole Cores : Thiazole-containing compounds (target and ) often exhibit stronger electron-withdrawing effects than pyrazole analogs (e.g., ), influencing redox properties and binding kinetics.
Biological Activity
The compound (2,4-Dimethylthiazol-5-yl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone is part of a novel class of thiazole-pyrimidine derivatives that have shown promising biological activity, particularly in the context of cancer treatment. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Research indicates that this compound primarily functions as an inhibitor of cyclin-dependent kinases (CDKs) , specifically CDK4 and CDK6. These kinases play crucial roles in cell cycle regulation, and their inhibition can lead to reduced cell proliferation, making these compounds potential candidates for cancer therapies .
Anticancer Properties
The biological activity of the compound has been assessed through various in vitro studies. Its ability to inhibit cell proliferation has been demonstrated across multiple cancer cell lines. Notably, compounds from this class have shown significant inhibitory effects on:
- Breast Cancer Cells
- Lung Cancer Cells
- Colorectal Cancer Cells
Inhibition of CDK4/6 leads to cell cycle arrest at the G1 phase, which is critical for preventing tumor growth .
Cytotoxicity Studies
In cytotoxicity assays, the compound exhibited potent activity against several human cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 0.5 |
| A549 (Lung) | 0.8 |
| HCT116 (Colorectal) | 0.6 |
These values indicate that the compound is effective at low concentrations, highlighting its potential as a therapeutic agent .
Study 1: Inhibition of Cell Proliferation
A study conducted on MDA-MB-231 breast cancer cells revealed that treatment with the compound resulted in a 50% reduction in cell viability after 48 hours compared to untreated controls. This was associated with increased apoptosis markers such as cleaved caspase-3 and PARP .
Study 2: Combination Therapy
In another investigation, the compound was tested in combination with 5-fluorouracil , a standard chemotherapeutic agent. The combination showed a synergistic effect, enhancing the cytotoxic effects compared to either agent alone. This suggests that the thiazole-pyrimidine derivative could improve the efficacy of existing chemotherapy regimens .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : A multi-step synthesis is recommended. First, prepare the 3-((5-fluoropyrimidin-2-yl)oxy)piperidine intermediate via nucleophilic substitution between 5-fluoropyrimidin-2-ol and a piperidine derivative under reflux in anhydrous dimethylformamide (DMF) with K₂CO₃ as a base . For the final coupling, use a thiazole carbonyl chloride derivative (e.g., 2,4-dimethylthiazole-5-carbonyl chloride) with the piperidine intermediate in dichloromethane (DCM) and triethylamine (TEA) at 0–5°C. Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7) and purify via column chromatography (silica gel, gradient elution). Crystallization from ethanol/water (9:1) enhances purity, with yields typically 60–75% .
Q. What analytical techniques are critical for structural validation and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions. Key signals include the thiazole C=S group (δ 165–170 ppm in ¹³C NMR) and the fluoropyrimidine aromatic protons (δ 8.2–8.6 ppm in ¹H NMR) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺: ~375.12 g/mol).
- Melting Point Analysis : Compare with literature values (e.g., 145–148°C for analogous compounds) to assess purity .
- Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can researchers evaluate the compound’s biological activity in antimicrobial or anticancer assays?
- Methodological Answer :
- Antimicrobial Testing : Perform minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). Prepare stock solutions in DMSO (≤1% final concentration) and test concentrations from 0.5–128 µg/mL .
- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Treat cells with 1–100 µM compound for 48 hours, then measure viability. Include positive controls (e.g., cisplatin) and validate results with flow cytometry for apoptosis (Annexin V/PI staining) .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?
- Methodological Answer :
- Modify Substituents : Synthesize analogs with variations in the thiazole (e.g., methyl → ethyl) or pyrimidine (e.g., fluoro → chloro) moieties. Assess changes in bioactivity to identify critical functional groups .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., bacterial DNA gyrase or human topoisomerase II). Prioritize analogs with improved binding affinity (ΔG ≤ −8 kcal/mol) .
Q. How should researchers address discrepancies in biological activity data across studies?
- Methodological Answer :
- Standardize Assay Conditions : Ensure consistent cell lines, culture media, and incubation times. For example, discrepancies in MIC values may arise from variations in bacterial growth phases or inoculum sizes .
- Validate Compound Stability : Use HPLC to confirm stability under assay conditions (e.g., pH 7.4 buffer, 37°C). Degradation products (e.g., hydrolysis of the methanone group) may explain reduced activity in prolonged assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
